molecular formula C21H14ClN3O3S B4702457 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA

Cat. No.: B4702457
M. Wt: 423.9 g/mol
InChI Key: YDBPUIDXEVBDMZ-UHFFFAOYSA-N
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Description

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a hydroxyl group, and a chlorobenzoyl thiourea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-13-5-3-4-12(10-13)19(27)25-21(29)23-14-8-9-17(26)15(11-14)20-24-16-6-1-2-7-18(16)28-20/h1-11,26H,(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPUIDXEVBDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
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1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA

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